molecular formula C14H9BrINO2S B2957543 1-(Benzenesulfonyl)-7-bromo-2-iodoindole CAS No. 2514953-08-1

1-(Benzenesulfonyl)-7-bromo-2-iodoindole

Cat. No. B2957543
CAS RN: 2514953-08-1
M. Wt: 462.1
InChI Key: ZJTMYUXNIWRGEE-UHFFFAOYSA-N
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Description

“1-(Benzenesulfonyl)-7-bromo-2-iodoindole” is a chemical compound that contains a benzenesulfonyl group . It’s a derivative of indole, which is a heterocyclic aromatic organic compound. The benzenesulfonyl group is an organosulfur compound with the formula C6H6O3S . It’s the simplest aromatic sulfonic acid .


Chemical Reactions Analysis

Benzenesulfonic acid, a related compound, exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride .


Physical And Chemical Properties Analysis

Benzenesulfonic acid, a related compound, is a colorless crystalline solid with a density of 1.32 g/cm3 at 47 °C . It has a melting point of 44 °C (hydrate) and 51 °C (anhydrous), and a boiling point of 190 °C . It’s soluble in water and alcohol, but insoluble in non-polar solvents .

Safety and Hazards

Benzenesulfonic acid is corrosive and can cause skin burns . It’s harmful if swallowed and may be corrosive to metals . Contact with water liberates toxic gas . Avoid contact with skin, eyes, and clothing. Do not breathe vapors or spray mist. Do not ingest .

Mechanism of Action

Target of Action

Benzenesulfinic acid, a compound with a similar benzenesulfonyl group, has been reported to interact with the oxysterols receptor lxr-beta This receptor plays a crucial role in lipid metabolism and inflammation

Mode of Action

The exact mode of action of 1-(Benzenesulfonyl)-7-bromo-2-iodoindole is currently unknown. Benzenesulfonic acid derivatives have been evaluated as competitive inhibitors of human neutrophil elastase (hne), an enzyme involved in inflammation and infection . It’s plausible that 1-(Benzenesulfonyl)-7-bromo-2-iodoindole might interact with its targets in a similar manner, but this needs to be confirmed through experimental studies.

Biochemical Pathways

For instance, benzenesulfinic acid derivatives have been associated with lipid metabolism and inflammation pathways

Pharmacokinetics

Benzenesulfonyl compounds are generally known to have good bioavailability and stability

Result of Action

Benzenesulfonic acid derivatives have been reported to show inhibitory activity against human neutrophil elastase (hne), potentially reducing inflammation and infection

Action Environment

It’s known that benzenesulfonyl compounds can corrode metals in the presence of water due to the slow formation of hydrochloric acid and benzenesulfonic acid . Therefore, the environment in which 1-(Benzenesulfonyl)-7-bromo-2-iodoindole is stored and used could potentially impact its stability and efficacy.

properties

IUPAC Name

1-(benzenesulfonyl)-7-bromo-2-iodoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrINO2S/c15-12-8-4-5-10-9-13(16)17(14(10)12)20(18,19)11-6-2-1-3-7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTMYUXNIWRGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C(=CC=C3)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrINO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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